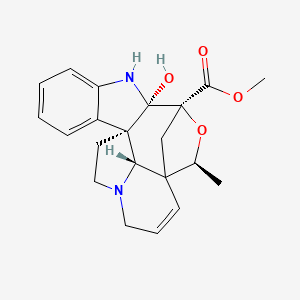
Barium132
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium-132 is an isotope of the chemical element barium, which has the atomic number 56. Barium is a soft, silvery alkaline earth metal that is never found in nature as a free element due to its high chemical reactivity. Barium-132 is one of the stable isotopes of barium and is used in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Barium-132 can be produced through the enrichment of naturally occurring barium isotopes. The process involves the separation of isotopes using techniques such as gas centrifugation or laser isotope separation. These methods rely on the slight differences in mass between the isotopes to achieve separation .
Industrial Production Methods
In industrial settings, barium-132 is typically produced by irradiating barium-131 with neutrons in a nuclear reactor. This process converts barium-131 into barium-132 through neutron capture. The irradiated material is then processed to separate and purify the barium-132 isotope .
Analyse Des Réactions Chimiques
Types of Reactions
Barium-132, like other barium isotopes, undergoes various chemical reactions, including:
Oxidation: Barium reacts with oxygen to form barium oxide (BaO).
Reduction: Barium compounds can be reduced to elemental barium using reducing agents such as hydrogen.
Substitution: Barium can participate in substitution reactions, where it replaces another element in a compound.
Common Reagents and Conditions
Oxidation: Barium reacts with oxygen at elevated temperatures to form barium oxide.
Reduction: Barium compounds can be reduced using hydrogen gas at high temperatures.
Substitution: Barium can replace other metals in compounds under appropriate conditions.
Major Products Formed
Oxidation: Barium oxide (BaO)
Reduction: Elemental barium (Ba)
Substitution: Various barium-containing compounds, depending on the reactants used.
Applications De Recherche Scientifique
Barium-132 has several scientific research applications, including:
Biology: Utilized in studies involving the biological effects of barium and its compounds.
Mécanisme D'action
The mechanism of action of barium-132 depends on its specific application. In medical imaging, for example, barium-132 is used to produce barium-133, which emits gamma radiation. This radiation can be detected by imaging equipment, allowing for the visualization of internal structures. The molecular targets and pathways involved vary depending on the specific use of the isotope .
Comparaison Avec Des Composés Similaires
Similar Compounds
Barium-130: Used in the production of barium-131 and cesium-131 for brachytherapy.
Barium-134: Utilized in nuclear physics experiments.
Barium-135: Used to validate the use of spinor symmetry.
Barium-136: Employed in photon scattering studies.
Barium-137: Used in relativistic coupled cluster experiments.
Barium-138: Studied in the context of r- and s-processes in stars.
Uniqueness of Barium-132
Barium-132 is unique in its ability to be used for the production of barium-133, which is a valuable gamma reference source. This makes barium-132 particularly important in applications requiring precise gamma radiation measurements .
Propriétés
Numéro CAS |
15065-85-7 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







